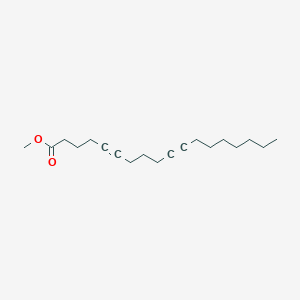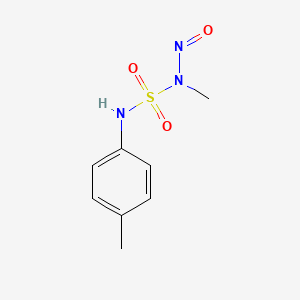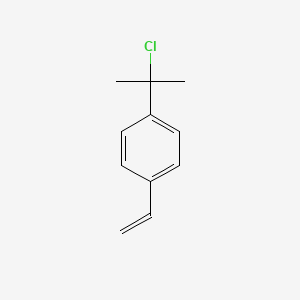
Methyl octadeca-5,10-diynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-5,10-diynoate: is an organic compound with the molecular formula C19H30O2 . It is a type of fatty acid ester that contains two triple bonds at the 5th and 10th positions of the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl octadeca-5,10-diynoate typically involves the esterification of octadeca-5,10-diynoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored.
Análisis De Reacciones Químicas
Types of Reactions: Methyl octadeca-5,10-diynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide. The oxidation typically occurs at the triple bonds, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide at elevated temperatures (e.g., 85°C) for extended periods (e.g., 20 hours).
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Methyl 5-oxo-octadeca-6,8-diynoate and methyl 10-oxo-octadeca-6,8-diynoate.
Reduction: Methyl octadec-5-ene-10-yne or methyl octadecane.
Substitution: Products depend on the nucleophile used, such as this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl octadeca-5,10-diynoate has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl octadeca-5,10-diynoate involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes a series of electron transfer processes, leading to the formation of oxo derivatives. These reactions are often catalyzed by enzymes or chemical reagents that facilitate the transfer of oxygen atoms to the triple bonds.
Comparación Con Compuestos Similares
Methyl 8,10-octadecadiynoate: Another fatty acid ester with triple bonds at the 8th and 10th positions.
Methyl octadeca-6,8-diynoate: A compound with triple bonds at the 6th and 8th positions.
Methyl octadec-9-ynoate: A fatty acid ester with a single triple bond at the 9th position.
Uniqueness: Methyl octadeca-5,10-diynoate is unique due to the specific positions of its triple bonds, which confer distinct chemical reactivity and properties. This makes it a valuable compound for studying reaction mechanisms and developing new materials with specialized functions.
Propiedades
Número CAS |
56682-41-8 |
|---|---|
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
methyl octadeca-5,10-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-8,11-13,16-18H2,1-2H3 |
Clave InChI |
CODNDJFADOOCIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC#CCCCC#CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)




![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
